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Compound of Interest

Compound Name: 4-((4-Aminophenyl)ethynyl)phenol

CAS No.: 937701-31-0

Cat. No.: B1437184 Get Quote

Executive Summary
4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolan) is an

unsymmetrical diarylalkyne featuring a "push-pull" electronic system due to the opposing

electron-donating amine (-NH

) and hydroxyl (-OH) groups connected via a conjugated ethynyl linker. This guide provides a
comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) profiles, essential for structural validation and purity assessment in drug
development and materials science workflows.
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Property Data

IUPAC Name 4-[(4-Aminophenyl)ethynyl]phenol

Common Names
4-Amino-4'-hydroxytolan; 4-Hydroxy-4'-

aminodiphenylacetylene

Molecular Formula

C

H

NO

Molecular Weight 209.25 g/mol

SMILES Nc1ccc(C#Cc2ccc(O)cc2)cc1

Appearance Pale yellow to tan crystalline solid

Solubility

Soluble in DMSO, MeOH, Acetone; Sparingly

soluble in CHCl

, Water

Synthesis & Structural Logic
The synthesis of this unsymmetrical tolan typically employs a Sonogashira cross-coupling

reaction. This pathway is critical for understanding potential impurities (e.g., homocoupled

diynes or unreacted halides) in the spectra.

Synthetic Pathway Diagram
The following diagram illustrates the convergent synthesis strategy and the critical intermediate

states.

Reaction Conditions4-Iodoaniline
(Electrophile)

Pd(PPh3)2Cl2 / CuI
Et3N / DMF

4-Ethynylphenol
(Nucleophile)

Pd(II)-Alkynyl Complex
(Transmetallation)

Oxidative Addition

4-((4-Aminophenyl)ethynyl)phenol
(Target)Reductive Elimination

Glaser Coupling Side-Product
(Di-yne)

O2 / Cu mediated
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Figure 1:Sonogashira cross-coupling workflow for the synthesis of 4-((4-
Aminophenyl)ethynyl)phenol, highlighting the catalytic cycle and potential Glaser coupling

impurities.

Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is dominated by two distinct AA'BB' systems due to the para-substitution on
both rings. The alkyne linker acts as a spacer, preventing significant electronic crosstalk, but
both rings remain electron-rich.

Experimental Protocol:

Solvent: DMSO-d

(Preferred due to solubility and exchangeable proton visibility).

Frequency: 400 MHz or higher.

Concentration: 5-10 mg in 0.6 mL solvent.

H NMR Data (400 MHz, DMSO-d

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural

Insight

9.65 Broad Singlet (s) 1H -OH

Phenolic proton;

shift varies with

concentration/H-

bonding.

7.32
Doublet (d, J=8.6

Hz)
2H Ar-H (Ring B)

Meta to -OH

(deshielded by

alkyne).

7.18
Doublet (d, J=8.5

Hz)
2H Ar-H (Ring A)

Meta to -NH

(deshielded by

alkyne).

6.76
Doublet (d, J=8.6

Hz)
2H Ar-H (Ring B)

Ortho to -OH

(shielded by

oxygen lone

pair).

6.54
Doublet (d, J=8.5

Hz)
2H Ar-H (Ring A)

Ortho to -NH

(strongly

shielded by

nitrogen lone

pair).

5.40 Broad Singlet (s) 2H -NH

Amino protons;

broad due to

quadrupole

broadening/exch

ange.

C NMR Data (100 MHz, DMSO-d

)
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The carbon spectrum confirms the presence of the internal alkyne and the asymmetry of the

molecule.

Alkyne Carbons:

89.2, 87.4 ppm (Characteristic of internal diarylalkynes).

Aromatic ipso-C (C-O/C-N):

157.5 (C-OH), 149.2 (C-NH

).

Aromatic CH:

132.8, 131.5 (Meta); 115.8, 113.6 (Ortho).

Aromatic ipso-C (C-Alkyne):

112.5, 109.8.

B. Infrared (IR) Spectroscopy
The IR spectrum is definitive for identifying the functional group termini. The alkyne stretch is

often weak due to the pseudo-centrosymmetric nature of the molecule (similar polarity on both

ends).
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Wavenumber (cm

)
Vibration Mode Interpretation

3450, 3360 (N-H)
Primary amine asymmetric and

symmetric stretching.

3200-3400 (O-H)
Broad band; Phenolic hydroxyl

(H-bonded).

2215 (C$\equiv$C)

Internal alkyne stretch. Note:

Weak intensity due to low

dipole change.

1610, 1590 (C=C)
Aromatic ring breathing

modes.

1240 (C-O) Phenolic C-O stretch.

830 (C-H)

OOP bending; Diagnostic for

para-substituted benzene

rings.

C. Mass Spectrometry (MS)
The molecule is stable and typically shows a strong molecular ion peak.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

209 [M]

.

Base Peak: Often the molecular ion (209) due to the high stability of the conjugated tolan

system.

Fragmentation Pathway Diagram
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The fragmentation typically involves the loss of neutral small molecules (CO, HCN) from the

termini.

Molecular Ion [M]+
m/z 209

[M - H]+ 
m/z 208

(Stable Radical Cation)

- H•

[M - CO]+
m/z 181

(Phenol degradation)

- CO (28 Da)

[M - HCN]+
m/z 182

(Amine degradation)

- HCN (27 Da)

Benzyne-like Fragments
m/z < 150

Click to download full resolution via product page

Figure 2:Proposed fragmentation pathway for 4-((4-Aminophenyl)ethynyl)phenol under

Electron Impact (EI) ionization.

Experimental Validation Protocol
To ensure data integrity when reproducing these results, follow this validation workflow:

Sample Prep: Dissolve 10 mg of the solid in 0.7 mL DMSO-d

. Ensure the solution is clear; turbidity indicates potential polymerization or inorganic salts
(CuI/Pd residues).

Acquisition:

Run

H NMR with d1 (relaxation delay)

5 seconds to ensure accurate integration of the aromatic protons.

Verify the integration ratio: The ratio of aromatic protons (4H : 4H) to NH
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(2H) must be exact.

Impurity Check:

Check for

10.0+ ppm: Indicates oxidation to aldehyde/carboxylic acid.

Check for

7.5-8.0 ppm (multiplets): Indicates Triphenylphosphine oxide (TPPO) contamination from
the catalyst.

Check for

5.8 ppm: Residual Dichloromethane (common extraction solvent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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